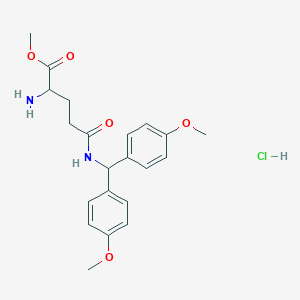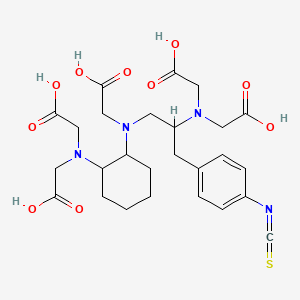![molecular formula C26H44O7 B12318066 2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)
2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tétraméthyl-7-tétracyclo[11.2.1.01,10.04,9]hexadécanyl)oxy]oxane-3,4,5-triol est un composé organique complexe avec une structure unique qui comprend plusieurs groupes hydroxyle et un système cyclique tétracyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tétraméthyl-7-tétracyclo[11.2.1.01,10.04,9]hexadécanyl)oxy]oxane-3,4,5-triol implique généralement plusieurs étapes, en commençant par des molécules organiques plus simples. Le processus peut inclure la formation du cycle oxane, suivie de l'introduction des groupes hydroxymethyl et tétracyclique. Des conditions réactionnelles spécifiques, telles que la température, la pression et l'utilisation de catalyseurs, sont cruciales pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure des réacteurs à flux continu, des systèmes de synthèse automatisés et des techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tétraméthyl-7-tétracyclo[11.2.1.01,10.04,9]hexadécanyl)oxy]oxane-3,4,5-triol peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés.
Réduction : Le composé peut être réduit pour former des alcools plus simples.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels, tels que les halogénures ou les amines.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, et des réactifs de substitution comme le chlorure de thionyle ou le tribromure de phosphore. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des aldéhydes ou des cétones, la réduction peut produire des alcools primaires ou secondaires, et la substitution peut donner lieu à des dérivés halogénés ou aminés.
Applications de la recherche scientifique
2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tétraméthyl-7-tétracyclo[11.2.1.01,10.04,9]hexadécanyl)oxy]oxane-3,4,5-triol a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles, telles que des effets anti-inflammatoires ou anticancéreux.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de 2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tétraméthyl-7-tétracyclo[11.2.1.01,10.04,9]hexadécanyl)oxy]oxane-3,4,5-triol implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut s'agir de la liaison à des enzymes ou des récepteurs, de la modulation des voies de signalisation ou de l'influence sur l'expression génétique. Le mécanisme exact dépend de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tétraméthyl-7-tétracyclo[11.2.1.01,10.04,9]hexadécanyl)oxy]oxane-3,4,5-triol : Unique en raison de sa structure et de ses groupes fonctionnels spécifiques.
Autres composés hydroxymethyl : Similaire en ce qu'ils possèdent des groupes hydroxymethyl mais diffèrent par la structure globale et les propriétés.
Composés tétracycliques : Partagent le système cyclique tétracyclique mais peuvent manquer des groupes hydroxymethyl et oxane.
Unicité
L'unicité de 2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tétraméthyl-7-tétracyclo[11.2.1.01,10.04,9]hexadécanyl)oxy]oxane-3,4,5-triol réside dans sa combinaison de groupes hydroxymethyl, d'un système cyclique tétracyclique et d'un cycle oxane. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la distinguent des autres composés similaires.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXOTBTLJGELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)





![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)

![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)

![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)

![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)

